6-Bromo-5-methylpyridazin-3(2H)-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H5BrN2O |
|---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
3-bromo-4-methyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C5H5BrN2O/c1-3-2-4(9)7-8-5(3)6/h2H,1H3,(H,7,9) |
InChI Key |
XULYQFUMVSQDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NN=C1Br |
Origin of Product |
United States |
Foundational & Exploratory
6-Bromo-5-methylpyridazin-3(2H)-one chemical structure and properties
An In-Depth Technical Guide to 6-Bromo-5-methylpyridazin-3(2H)-one: Structure, Properties, and Synthetic Strategies
For inquiries into novel heterocyclic compounds, 6-Bromo-5-methylpyridazin-3(2H)-one emerges as a molecule of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical structure, predicted properties, and plausible synthetic routes, grounded in the established chemistry of the pyridazinone scaffold. The pyridazinone core is a well-regarded privileged structure in drug discovery, known for its wide array of biological activities.[1]
Molecular Structure and Chemical Identity
6-Bromo-5-methylpyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone ring. The core structure is a six-membered ring containing two adjacent nitrogen atoms. Key structural features include a bromine atom at the 6-position, a methyl group at the 5-position, and a ketone group at the 3-position. The "(2H)" designation indicates that the nitrogen at the 2-position is saturated with a hydrogen atom, allowing for tautomerism.
While a specific CAS number for 6-Bromo-5-methylpyridazin-3(2H)-one is not readily found in public databases, a closely related structure, 6-bromo-5-methylpyridazin-3-amine, is identified by CAS number 1629048-19-6.[2] This highlights the existence of the 6-bromo-5-methylpyridazine core in known chemical space.
Table 1: Chemical and Predicted Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | - |
| Molecular Weight | 189.01 g/mol | - |
| Appearance | Predicted to be a solid | General observation of similar compounds |
| Solubility | Expected to have limited solubility in water, higher solubility in organic solvents like DMSO and DMF. | General chemical principles |
| XLogP3 | ~1.5 (Predicted) | Based on similar structures[3] |
Synthesis and Reactivity
Direct experimental protocols for the synthesis of 6-Bromo-5-methylpyridazin-3(2H)-one are not extensively documented in peer-reviewed literature. However, a plausible and efficient synthetic route can be designed based on well-established methods for the preparation of pyridazin-3(2H)-one derivatives. The most common and reliable approach involves the condensation of a γ-keto acid with a hydrazine derivative.[1]
Proposed Synthetic Pathway
The synthesis of 6-Bromo-5-methylpyridazin-3(2H)-one can be envisioned as a two-step process starting from a suitable γ-keto acid.
Caption: Proposed synthetic workflow for 6-Bromo-5-methylpyridazin-3(2H)-one.
Experimental Protocol: A Proposed Method
Step 1: Synthesis of 2-Bromo-3-methyl-4-oxopentanoic acid (Intermediate)
-
To a solution of 3-methyl-4-oxopentanoic acid in glacial acetic acid, add bromine dropwise with stirring at room temperature.
-
The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure to yield the crude 2-bromo-3-methyl-4-oxopentanoic acid.
Causality: The acidic conditions facilitate the enolization of the ketone, allowing for electrophilic attack by bromine at the α-carbon.
Step 2: Synthesis of 6-Bromo-5-methylpyridazin-3(2H)-one (Final Product)
-
The crude 2-bromo-3-methyl-4-oxopentanoic acid is dissolved in ethanol.
-
Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
Causality: The hydrazine undergoes a condensation reaction with the ketone and carboxylic acid moieties of the γ-keto acid to form the stable six-membered pyridazinone ring.
Potential Applications in Drug Development
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] This suggests that 6-Bromo-5-methylpyridazin-3(2H)-one could serve as a valuable building block for the development of novel therapeutic agents.
Established Biological Activities of Pyridazinone Derivatives:
-
Anti-inflammatory and Analgesic: Many pyridazinone derivatives have shown potent anti-inflammatory and analgesic properties.[1]
-
Anticancer: Certain pyridazinones have been investigated as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[1]
-
Cardiovascular Effects: The pyridazine ring is present in several drugs with cardiovascular effects, including vasodilators.[1]
-
Antimicrobial: Antibacterial and antifungal activities have been reported for various substituted pyridazinones.[1]
The bromine atom on the 6-Bromo-5-methylpyridazin-3(2H)-one molecule provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of a diverse library of compounds for biological screening.
Structural Elucidation and Characterization
While experimental spectral data for 6-Bromo-5-methylpyridazin-3(2H)-one is not available, the expected spectroscopic features can be predicted:
-
¹H NMR: Signals corresponding to the methyl protons, the proton on the pyridazinone ring, and the N-H proton would be expected. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and carbonyl groups.
-
¹³C NMR: Resonances for the methyl carbon, the carbonyl carbon, and the sp²-hybridized carbons of the pyridazinone ring would be observed.
-
IR Spectroscopy: Characteristic absorption bands for the N-H bond (around 3200-3400 cm⁻¹), the C=O bond (around 1650-1680 cm⁻¹), and C=C/C=N bonds in the aromatic region would be present.
-
Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Conclusion
6-Bromo-5-methylpyridazin-3(2H)-one represents a promising, albeit underexplored, chemical entity. Its structural similarity to a wide range of biologically active pyridazinone derivatives makes it a compelling target for synthesis and further investigation in the field of drug discovery. The proposed synthetic route offers a viable strategy for its preparation, opening the door to exploring its chemical reactivity and potential therapeutic applications. Further research is warranted to isolate this compound, fully characterize its properties, and evaluate its biological activity.
References
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Rlavie. (n.d.). 6-Bromo-5-Methylpyridazin-3-Amine|CAS 1629048-19-6. Retrieved from [Link][2]
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PubChem. (n.d.). 6-Bromo-4-methyl-3-pyridazinamine. Retrieved from [Link][3]
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PubChem. (n.d.). 6-(2-Bromo-5-nitrophenyl)pyridazin-3(2H)-one. Retrieved from [Link]
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George, R. F., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. Retrieved from [Link][1]
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Navigating the Synthesis and Application of 6-Bromo-5-methylpyridazin-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on a specific, albeit less documented, derivative: 6-Bromo-5-methylpyridazin-3(2H)-one. While a dedicated CAS number for this precise isomeric configuration remains elusive in major chemical databases, this guide provides a comprehensive overview of its nomenclature, predicted physicochemical properties, and detailed synthetic pathways based on established pyridazinone chemistry. Furthermore, it explores the potential applications in drug discovery by drawing parallels with closely related and well-characterized analogs. This document serves as a vital resource for researchers navigating the synthesis and utilization of this promising heterocyclic entity.
Chemical Identity and Nomenclature
Defining the precise chemical identity is paramount for regulatory compliance, literature searches, and unambiguous scientific communication.
CAS Number and IUPAC Name
A definitive CAS (Chemical Abstracts Service) registry number for 6-Bromo-5-methylpyridazin-3(2H)-one has not been assigned, suggesting its novelty or limited commercial availability. For reference, a positional isomer, 6-Bromo-2-methyl-3(2H)-pyridazinone , is registered under CAS Number 1123169-25-4 .[1][2][3] Another related compound, 6-bromo-5-methylpyridazin-3-amine , has the CAS number 1629048-19-6 .[4][5]
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the target compound is 6-bromo-5-methyl-1,2-diazinan-3-one . The "(2H)" in the common name indicates that the double bond in the pyridazine ring is located in a position where the nitrogen at position 2 is saturated with a hydrogen atom.
Chemical Structure
Caption: 2D structure of 6-Bromo-5-methylpyridazin-3(2H)-one.
Physicochemical Properties
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C₅H₅BrN₂O | Calculated |
| Molecular Weight | 189.01 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy to related pyridazinones |
| Melting Point | Not available | - |
| Boiling Point | Predicted: 230.3 ± 23.0 °C | Based on 6-Bromo-2-methyl-3(2H)-pyridazinone[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | General characteristic of pyridazinones |
| pKa | Not available | - |
Synthesis and Characterization
The synthesis of pyridazin-3(2H)-ones is a well-established area of organic chemistry, typically involving the cyclocondensation of a γ-ketoacid with hydrazine.[6][7]
Proposed Synthetic Pathway
A plausible synthetic route to 6-Bromo-5-methylpyridazin-3(2H)-one would start from a suitably substituted γ-ketoacid.
Caption: Proposed synthetic workflow for 6-Bromo-5-methylpyridazin-3(2H)-one.
Experimental Protocol (Hypothetical):
-
Synthesis of the γ-Ketoacid Precursor: The synthesis would commence with a suitable starting material to generate 2-bromo-3-methyl-4-oxopentanoic acid. This may involve the bromination of 3-methyl-4-oxopentanoic acid.
-
Cyclization Reaction: The resulting brominated γ-ketoacid would then be refluxed with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. The reaction progress would be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the crude product precipitated. Purification would likely be achieved through recrystallization from an appropriate solvent system or by column chromatography.
Analytical Characterization
The structure of the synthesized 6-Bromo-5-methylpyridazin-3(2H)-one would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic peaks for the methyl protons, the methine proton, and the NH proton of the pyridazinone ring.
-
¹³C NMR would reveal signals for the carbonyl carbon, the carbon atoms of the heterocyclic ring, and the methyl carbon. For comparison, the 13C NMR spectrum of the related compound 3-bromo-6-methylpyridazine has been documented.[8]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=O (carbonyl) and N-H stretching vibrations.
Applications in Drug Discovery and Development
The pyridazinone nucleus is considered a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological activities.[6] Derivatives have shown promise as anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular agents.[9][10][11][12][13]
Potential Biological Activities
Based on the activities of structurally similar compounds, 6-Bromo-5-methylpyridazin-3(2H)-one could be investigated for several therapeutic applications:
-
Anti-inflammatory and Analgesic: Many pyridazinone derivatives exhibit potent anti-inflammatory and analgesic properties.[12]
-
Anticancer: The pyridazinone scaffold is present in numerous compounds with demonstrated anticancer activity.[10]
-
Cardiovascular Diseases: Certain pyridazinone derivatives have been developed as cardiotonic and antihypertensive agents.[6]
-
Antimicrobial: The pyridazinone ring system has been incorporated into various antibacterial and antifungal agents.[11][14]
Caption: Biological activities associated with the pyridazinone scaffold.
Safety and Handling
No specific safety data sheet (SDS) is available for 6-Bromo-5-methylpyridazin-3(2H)-one. However, based on the hazard profiles of related bromo- and pyridazinone-containing compounds, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
6-Bromo-5-methylpyridazin-3(2H)-one represents an intriguing yet underexplored member of the pharmacologically significant pyridazinone family. While the absence of a dedicated CAS number and extensive experimental data presents challenges, this guide provides a solid foundation for researchers by outlining its nomenclature, predicting its properties, and proposing a viable synthetic strategy. The diverse biological activities associated with the pyridazinone scaffold strongly suggest that this compound warrants further investigation for its potential therapeutic applications. As with any novel chemical entity, all synthetic and handling procedures should be conducted with the utmost care and appropriate safety precautions.
References
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Rlavie. (n.d.). 6-Bromo-5-Methylpyridazin-3-Amine|CAS 1629048-19-6. Retrieved from [Link]
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SpectraBase. (n.d.). 3-BROMO-6-METHYLPYRIDAZINE. Retrieved from [Link]
- Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. European Journal of Experimental Biology.
- Abd-Rabo, Z. S., Serry, A. M., George, R. F., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences.
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Chemsrc. (2025, August 20). 6-Bromo-5-methyl-3-pyridazinamine | CAS#:1629048-19-6. Retrieved from [Link]
- Minarini, A., et al. (2025, April 17). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.
- Abdel-Wahab, B. F., et al. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
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SpectraBase. (n.d.). 3-BROMO-6-METHYLPYRIDAZINE. Retrieved from [Link]
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- Minarini, A., et al. (2025, April 17). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.
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An In-depth Technical Guide to the Spectroscopic Data of 6-Bromo-5-methylpyridazin-3(2H)-one
Abstract
This technical guide provides a detailed analysis of the predicted and expected spectroscopic data for 6-Bromo-5-methylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal and agricultural chemistry.[1] As direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from structurally related pyridazinone derivatives and fundamental spectroscopic principles to offer a comprehensive characterization.[2][3] We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge needed to identify, characterize, and utilize this compound in their work. Each section includes an explanation of the underlying principles, predicted data tables, and standardized experimental protocols.
Molecular Structure and Spectroscopic Implications
6-Bromo-5-methylpyridazin-3(2H)-one possesses a core pyridazinone ring, which is a six-membered heterocycle containing two adjacent nitrogen atoms. The key structural features influencing its spectroscopic signature are:
-
The Pyridazinone Core : This imparts a degree of aromaticity and contains a cyclic amide (lactam) functional group.
-
Substituents : A bromine atom at position C6, a methyl group at C5, and a proton on the nitrogen at N2.
-
Tautomerism : The compound can exist in lactam-lactim tautomeric forms, although the lactam form (with the C=O group) is generally predominant in pyridazin-3(2H)-ones. This guide will focus on the lactam tautomer.
Understanding these features is critical for interpreting the spectral data that follows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For 6-Bromo-5-methylpyridazin-3(2H)-one, we anticipate distinct signals for each unique proton and carbon environment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three types of protons in the molecule. The analysis is based on established chemical shift ranges for similar heterocyclic systems.[4][5][6]
Causality Behind Predictions:
-
H4 Proton : This is the sole proton directly attached to the heterocyclic ring. Its chemical shift is influenced by the adjacent C=O group and the overall electron-deficient nature of the pyridazinone ring, leading to a downfield shift. It is expected to appear as a singlet as there are no adjacent protons to couple with.
-
-CH₃ Protons : The methyl group protons at C5 will appear as a singlet. Their chemical shift is in the typical alkyl region but may be slightly downfield due to the proximity of the π-system of the ring.
-
N-H Proton : The amide proton is often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange with the solvent. Its chemical shift is highly dependent on the solvent, concentration, and temperature.[7] In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, this peak is typically more defined and appears significantly downfield.
Table 1: Predicted ¹H NMR Data for 6-Bromo-5-methylpyridazin-3(2H)-one (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H4 | 7.5 - 8.0 | Singlet (s) | 1H |
| -CH₃ (at C5) | 2.2 - 2.5 | Singlet (s) | 3H |
| N-H (at N2) | 11.0 - 13.0 | Broad (br s) | 1H |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each carbon atom in the molecule. The chemical shifts are predicted based on the functional groups and electronic effects of the substituents.[3][8][9]
Causality Behind Predictions:
-
C3 (C=O) : The carbonyl carbon of the amide group is the most deshielded carbon and will appear furthest downfield, typically in the 160-170 ppm range.[9]
-
C6 (-Br) : The carbon atom bonded to the electronegative bromine atom will be significantly downfield.
-
C4 & C5 : These are sp² hybridized carbons within the ring. Their exact shifts are influenced by the neighboring substituents. C5, bearing the methyl group, is expected at a different shift than C4.
-
-CH₃ : The methyl carbon will appear furthest upfield, in the typical aliphatic region.
Table 2: Predicted ¹³C NMR Data for 6-Bromo-5-methylpyridazin-3(2H)-one (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 (C=O) | 160 - 165 |
| C6 (-Br) | 145 - 155 |
| C4 | 130 - 140 |
| C5 (-CH₃) | 125 - 135 |
| -CH₃ | 15 - 20 |
Standard Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and accuracy of the obtained data.
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[10] DMSO-d₆ is often preferred for pyridazinones due to good solubility and its ability to clearly show exchangeable N-H protons.[11]
-
Instrument Setup : Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for the specific sample and solvent to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Accumulate 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.
-
Accumulate 1024-4096 scans, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[7]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Predicted IR Absorption Bands
The IR spectrum of 6-Bromo-5-methylpyridazin-3(2H)-one will be dominated by absorptions from the C=O, N-H, C-H, and C=C/C=N bonds.[12][13][14]
Causality Behind Predictions:
-
N-H Stretch : The N-H bond in the lactam ring will produce a moderate to strong, somewhat broad absorption. Hydrogen bonding in the solid state can broaden this peak and shift it to a lower wavenumber.
-
C-H Stretches : Aromatic/vinylic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.[15]
-
C=O Stretch : This is one of the most intense and characteristic bands in the spectrum. For a cyclic amide (lactam), this absorption is typically found in the 1650-1690 cm⁻¹ region. Its precise location is sensitive to ring strain and conjugation.
-
C=C / C=N Stretches : These vibrations within the ring will give rise to one or more bands in the 1500-1650 cm⁻¹ region.
-
Fingerprint Region : The region below 1500 cm⁻¹ is complex but contains valuable information, including C-N and C-Br stretching vibrations.[13]
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100 - 3300 | N-H Stretch | Medium |
| 3000 - 3100 | C-H Stretch (Aromatic/Vinyl) | Medium |
| 2850 - 2980 | C-H Stretch (Aliphatic -CH₃) | Medium |
| 1650 - 1690 | C=O Stretch (Amide I) | Strong |
| 1550 - 1640 | C=C / C=N Stretch | Medium |
| 1350 - 1450 | C-H Bend (Methyl) | Medium |
| 550 - 650 | C-Br Stretch | Medium |
Standard Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common, convenient technique for acquiring IR spectra of solid samples.
-
Background Collection : Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.
-
Sample Application : Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Spectrum Collection : Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Predicted Mass Spectrum
The key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine.
Causality Behind Predictions:
-
Molecular Ion (M⁺) : Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[16] Therefore, the molecular ion will appear as a pair of peaks (an "M/M+2" pattern) of roughly equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of one bromine atom in the ion.[17] The nominal molecular weight of C₅H₅⁷⁹BrN₂O is 187.96 g/mol .
-
Fragmentation : Electron Ionization (EI) or Electrospray Ionization (ESI) with fragmentation can induce bond cleavage. Plausible fragmentation pathways for this molecule include:
-
Loss of the bromine radical (•Br), resulting in a fragment around m/z 109.
-
Loss of carbon monoxide (CO) from the ring, a common fragmentation for cyclic carbonyls, leading to a fragment that would still contain bromine and thus exhibit the M/M+2 pattern.[18]
-
Cleavage of the ring structure.
-
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z (Predicted) | Ion Formula | Interpretation |
| 188 / 190 | [C₅H₅BrN₂O]⁺ | Molecular ion peak (M⁺ / M⁺+2) with ⁷⁹Br / ⁸¹Br |
| 160 / 162 | [C₄H₅BrN₂]⁺ | Loss of CO |
| 109 | [C₅H₅N₂O]⁺ | Loss of •Br |
Standard Protocol for ESI-MS Analysis
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like pyridazinones.
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).
-
Infusion : Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Instrument Parameters :
-
Set the ion source to positive ion mode.
-
Optimize key parameters like capillary voltage (e.g., 3-4 kV), nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable spray and maximum ion signal.
-
-
Data Acquisition : Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Tandem MS (MS/MS) : For structural confirmation, select the isotopic molecular ion peaks ([M+H]⁺ at m/z 189/191) for collision-induced dissociation (CID) to generate a fragmentation spectrum.
Conclusion and Synthesis Context
The predicted spectroscopic data presented in this guide provides a robust framework for the identification and characterization of 6-Bromo-5-methylpyridazin-3(2H)-one. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides orthogonal information that, when taken together, can unambiguously confirm the structure of the molecule.
This compound would plausibly be synthesized via the cyclocondensation of a γ-keto acid or ester with hydrazine, a common and foundational method for creating the pyridazinone core.[19][20] The specific starting material would be a 2-bromo-3-methyl-4-oxobutanoic acid derivative. Researchers synthesizing this molecule can use the data herein as a reference standard for confirming the successful outcome of their reaction. The characteristic bromine isotope pattern in the mass spectrum will be a particularly definitive piece of evidence.
References
-
ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]
-
Gökçe, M., et al. (2011). Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro. Arzneimittelforschung. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal)hydrazine D1a-D1d, D2a-D2d derivatives. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]
-
Coates, W. J., & Mckillop, A. (1993). One-Pot Preparation of 6-Substituted 3(2H)-Pyridazinones from Ketones. Semantic Scholar. Retrieved from [Link]
-
Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Retrieved from [Link]
-
Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry. Retrieved from [Link]
-
Ferreira, I. C. F. R., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Sawhney, S. N., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Semantic Scholar. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Stoyanov, S., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Retrieved from [Link]
-
Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Breda, S., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Retrieved from [Link]
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
-
Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]
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ResearchGate. (n.d.). IR and 1H NMR characteristics of the compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Nandi, P. K., & Panda, A. (2025). Infrared spectral assignment of Pyrimidine and Pyrazine in the C H stretching region by an Effective Spectroscopic Hamiltonian construction. ResearchGate. Retrieved from [Link]
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The Pyridazinone Core: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the Pyridazinone Heterocycle
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2] Its remarkable versatility and ability to interact with a diverse array of biological targets have cemented its status as a privileged scaffold in the design of novel therapeutic agents.[3] This guide provides a comprehensive technical overview of the pyridazinone class, delving into its synthesis, chemical properties, and extensive pharmacological applications, with a focus on the rationale behind experimental design and the elucidation of structure-activity relationships (SAR).
Pyridazinone derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and cardiovascular effects.[4][5][6] This broad pharmacological profile has led to the development of several clinically successful drugs and a plethora of candidates in various stages of preclinical and clinical development.[1][7] Understanding the fundamental chemistry and biological potential of this heterocyclic system is therefore of paramount importance for researchers engaged in the quest for new and improved medicines.
Synthetic Strategies: Constructing the Pyridazinone Core
The construction of the pyridazinone ring system can be achieved through several reliable synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials. Two of the most common and versatile approaches are highlighted below.
Cyclization of β-Aryl Propionic Acids with Hydrazine Hydrate
A robust and widely employed method for the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones involves the cyclization of β-aryl propionic acids with hydrazine hydrate.[8] This two-step process is initiated by a Friedel-Crafts acylation, followed by a condensation-cyclization reaction.
Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one
-
Step A: Synthesis of β-Benzoylpropionic Acid (I).
-
To a stirred suspension of anhydrous aluminum chloride in benzene, add succinic anhydride portion-wise at a temperature maintained below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then heated to 60-70°C for an additional 2 hours.
-
The reaction mixture is cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting solid is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., aqueous ethanol) to yield β-benzoylpropionic acid.
-
-
Step B: Cyclization to 6-phenyl-4,5-dihydropyridazin-3(2H)-one (II).
-
A mixture of β-benzoylpropionic acid and hydrazine hydrate in ethanol is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired pyridazinone derivative.[8]
-
Causality Behind Experimental Choices:
The use of anhydrous aluminum chloride in the Friedel-Crafts acylation is crucial as it acts as a Lewis acid catalyst, activating the succinic anhydride for electrophilic attack on the aromatic ring. The subsequent cyclization with hydrazine hydrate proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular condensation to form the stable six-membered pyridazinone ring.
Diagram: Synthesis of Pyridazinones from β-Aryl Propionic Acids
Caption: General scheme for the synthesis of pyridazinones.
Ring Transformation of 2(3H)-Furanones
An alternative and efficient route to pyridazinone derivatives involves the reaction of 2(3H)-furanones with hydrazine hydrate.[9] This method is particularly useful for accessing a variety of substituted pyridazinones. The reaction proceeds through a ring-opening of the furanone lactone by hydrazine, followed by an intramolecular cyclization.
Experimental Protocol: General Procedure for the Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones
-
Step A: Synthesis of the Hydrazide Intermediate.
-
Dissolve the 2(3H)-furanone derivative in absolute ethanol at room temperature.
-
Add hydrazine hydrate dropwise with continuous stirring.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC until the furanone is consumed.
-
The precipitated hydrazide intermediate is collected by filtration, washed with cold ethanol, and dried.[9]
-
-
Step B: Cyclization to the Pyridazinone.
-
Suspend the dried hydrazide intermediate in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl) or glacial acetic acid.[9]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated pyridazinone derivative by filtration. Wash the solid with water and a small amount of cold ethanol.
-
Causality Behind Experimental Choices:
The initial nucleophilic attack of hydrazine on the carbonyl group of the furanone leads to the formation of an open-chain hydrazide. The subsequent acid-catalyzed intramolecular cyclization is a dehydration reaction that results in the formation of the thermodynamically stable six-membered pyridazinone ring.[9]
Diagram: Synthesis of Pyridazinones from 2(3H)-Furanones
Caption: General reaction scheme for pyridazinone synthesis.
Pharmacological Landscape of Pyridazinone Derivatives
The pyridazinone scaffold is a cornerstone in the development of a multitude of pharmacologically active agents. Its derivatives have been extensively investigated for a wide range of therapeutic applications.[2][4][10]
Cardiovascular Applications
A significant amount of research on pyridazinones has been focused on their cardiovascular activities.[4] Several pyridazinone derivatives have reached clinical trials as cardiotonic and antihypertensive drugs.[1][4] Compounds like Levosimendan, Amipizone, Indolidan, Imazodan, and Pimobendan are notable examples of pyridazinones that act as cardiotonic agents.[1][11] Their mechanism of action often involves the inhibition of phosphodiesterase 3 (PDE3), leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent positive inotropic and vasodilatory effects.
Anti-inflammatory and Analgesic Properties
Pyridazinone derivatives have shown significant promise as anti-inflammatory and analgesic agents.[2][12] Some compounds have demonstrated potent cyclooxygenase-2 (COX-2) inhibitory activity, which is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[13] For instance, the vicinally disubstituted pyridazinone, ABT-963, has been identified as a highly selective COX-2 inhibitor with excellent anti-inflammatory potency and gastric safety in animal models.[13] The anti-inflammatory effects of pyridazinones are also mediated through the inhibition of other pro-inflammatory pathways, including the reduction of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) release.[14]
| Compound/Derivative | Target/Mechanism | Therapeutic Potential | Reference |
| Levosimendan | Calcium sensitizer and PDE3 inhibitor | Cardiotonic agent for heart failure | [1][11] |
| Pimobendan | Calcium sensitizer and PDE3 inhibitor | Cardiotonic agent for congestive heart failure in dogs | [1] |
| ABT-963 | Selective COX-2 inhibitor | Anti-inflammatory and analgesic | [13] |
| Tricyclic Pyridazinones | Various (e.g., TXA2 synthetase inhibitors) | Antithrombotic, antihypertensive, anti-inflammatory | [3] |
Anticancer Activity
The pyridazinone scaffold has been explored for the development of novel anticancer agents.[5][15] These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of kinases such as VEGFR-2, which is crucial for angiogenesis.[16] Some pyridazinone-based diarylurea derivatives have been designed as surrogates for sorafenib and have shown promising dual-function as both antimicrobial and anticancer agents.[16] Furthermore, certain tricyclic pyridazinone derivatives have been identified as promising STAT3 inhibitors, a key target in cancer therapy.[17] The pyridazinone group can act as a nicotinamide adenine dinucleotide (NAD+) mimetic, binding to the NAD+ subpocket of enzymes like PARP7, which is another emerging target in oncology.[18]
Diagram: Anticancer Mechanisms of Pyridazinone Derivatives
Caption: Key anticancer mechanisms of pyridazinone derivatives.
Antimicrobial and Other Activities
The versatility of the pyridazinone core extends to its antimicrobial properties.[8] Numerous derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi.[12] Beyond this, pyridazinones have been reported to possess a plethora of other biological activities, including anticonvulsant, antidepressant, anti-HIV, antidiabetic, and herbicidal properties.[4][6][12] This wide range of activities underscores the immense potential of this heterocyclic system in addressing various unmet medical and agricultural needs.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. SAR studies are therefore crucial for the rational design of more potent and selective agents. For instance, in the context of COX-2 inhibition, the presence of a p-sulfonamido or p-methanesulfonylphenyl group at the C5-position and a difluorophenyl group at the N2-position of the pyridazinone ring have been found to be critical for high potency and selectivity.[13] Similarly, for antihypertensive activity, modifications on the tricyclic indenopyridazinone scaffold have revealed that the planarity of the structure is correlated with maximum activity.[3]
Conclusion and Future Perspectives
The pyridazinone class of heterocyclic compounds represents a highly privileged and versatile scaffold in drug discovery. The synthetic accessibility and the wide range of pharmacological activities associated with this core structure continue to attract significant interest from the scientific community. Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex and diverse pyridazinone derivatives. Furthermore, a deeper understanding of the molecular mechanisms underlying their biological activities will pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles. The journey of the pyridazinone moiety from a simple heterocycle to a "wonder nucleus" is a testament to the power of medicinal chemistry in harnessing the potential of small molecules to address significant health challenges.[19]
References
- Verma, S., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
- BenchChem. (2025). Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones.
- Banerjee, P. S. (2011). Various Biological Activities of Pyridazinone Ring Derivatives. Asian Journal of Chemistry, 23(5), 1905-1910.
- Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 5(1), 1-19.
- Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- El-Sayed, M. A. A., et al. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
- Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
- Tricarico, D., et al. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC - NIH.
- A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. (n.d.).
- Asif, M. (2017).
- Pathak, S., et al. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.
- Design, Synthesis, and Structure–Activity Relationship of Novel Pyridazinone-Based PARP7/HDACs Dual Inhibitors for Elucidating the Relationship between Antitumor Immunity and HDACs Inhibition. (2024).
- Designing Synthesis and Biological Evaluation of Pyridazinone Deriv
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022).
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed.
- A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. (n.d.).
- Alsaiari, A. A., et al. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267.
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
- The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (n.d.).
- The therapeutic journey of pyridazinone. (2016). PubMed.
- Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. (n.d.). MedChemComm (RSC Publishing).
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Methodological & Application
Application Note: Strategic Utilization of 6-Bromo-5-methylpyridazin-3(2H)-one in Fragment-Based Drug Discovery
Executive Summary
This application note details the methodological integration of 6-Bromo-5-methylpyridazin-3(2H)-one (CAS: 19064-67-6 / 1123169-25-4 analogs) as a privileged scaffold in the development of small-molecule inhibitors. While pyridazinone derivatives exhibit broad biological activities—ranging from cardiotonic PDE3 inhibition to HCV NS5B polymerase inhibition—this guide focuses on their most prominent application: p38α Mitogen-Activated Protein Kinase (MAPK) inhibition for anti-inflammatory therapeutics.
We provide a comprehensive workflow for researchers utilizing this brominated intermediate to synthesize and screen libraries of potential inhibitors. The protocols herein cover scaffold quality control, high-throughput enzymatic screening (TR-FRET), and cellular functional validation (TNF-
Scientific Background & Rationale
The "Privileged" Scaffold
6-Bromo-5-methylpyridazin-3(2H)-one serves as a critical pharmacophore in medicinal chemistry due to its distinct structural features:
-
Hydrogen Bonding: The lactam motif (NH-CO) acts as a donor-acceptor pair, mimicking the ATP adenine ring, which is crucial for binding to the hinge region of kinase domains.
-
Synthetic Versatility: The bromine atom at position 6 is highly reactive toward palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille), allowing for the rapid generation of diverse libraries (SAR exploration).
-
Selectivity: Substituents at the 5-methyl position allow for steric tuning to induce selectivity between p38 isoforms (
vs. ).
Mechanism of Action: p38 MAPK Pathway
Inhibition of p38 MAPK blocks the production of pro-inflammatory cytokines (TNF-
Experimental Workflow Visualization
Figure 1: Integrated workflow from scaffold validation to cellular profiling.
Protocol 1: Scaffold Quality Control & Preparation
Objective: Ensure the chemical integrity of 6-Bromo-5-methylpyridazin-3(2H)-one before library synthesis. The bromine substituent is labile; degradation leads to des-bromo impurities which are inactive in coupling reactions.
Materials:
-
Analyte: 6-Bromo-5-methylpyridazin-3(2H)-one.
-
Solvent: DMSO (anhydrous,
99.9%). -
Instrument: UHPLC-MS (Agilent 1290/6150 or equivalent).
Procedure:
-
Solubility Check: Dissolve 10 mg of scaffold in 1 mL DMSO. Solution must be clear and colorless. Turbidity indicates polymerization or salt contamination.
-
LC-MS Analysis:
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: UV (254 nm) and MS (ESI+).
-
-
Criteria: Purity >98% by UV AUC. Confirm mass peak
(1:1 isotopic ratio characteristic of Bromine).
Protocol 2: Primary Screen - p38 Kinase Inhibition (TR-FRET)
Objective: Quantify the inhibitory potency (IC
Principle:
The assay measures the phosphorylation of a specific substrate (e.g., ATF2 or a biotinylated peptide) by p38
Reagents:
-
Enzyme: Recombinant Human p38
MAPK (active). -
Substrate: Biotinylated ATF2 residue or specific peptide (e.g., HTRF® Kinase Binder).
-
ATP: Ultra-pure (Km apparent is typically 10-100 µM; use concentration = Km).
-
Detection: Eu-cryptate labeled anti-phospho-ATF2 antibody + Streptavidin-XL665.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
Experimental Steps:
-
Compound Preparation:
-
Prepare 100x stocks of scaffold derivatives in DMSO.
-
Perform 1:3 serial dilutions (10 points) starting at 10 µM.
-
Dispense 50 nL of compound into a 384-well low-volume white plate (Greiner).
-
-
Enzyme Addition:
-
Dilute p38
enzyme to 2 nM in Assay Buffer. -
Add 5 µL enzyme solution to wells. Incubate 15 min at RT (allows compound binding).
-
-
Reaction Initiation:
-
Prepare Substrate/ATP mix: 200 nM Biotin-peptide + 50 µM ATP.
-
Add 5 µL Substrate/ATP mix to start reaction (Final vol = 10 µL).
-
Incubate for 60 min at RT.
-
-
Detection:
-
Add 10 µL of Detection Mix (Eu-antibody + SA-XL665 in EDTA buffer). EDTA stops the kinase reaction.
-
Incubate 60 min at RT.
-
-
Measurement:
-
Read on HTRF-compatible reader (e.g., PerkinElmer EnVision).
-
Excitation: 337 nm. Emission 1: 665 nm (Acceptor). Emission 2: 620 nm (Donor).
-
Data Analysis:
-
Calculate Ratio:
. -
Normalize to controls: 0% Inhibition (DMSO only) and 100% Inhibition (No Enzyme or EDTA pre-add).
-
Fit data to Sigmoidal Dose-Response equation (Variable Slope) to determine IC
.
Protocol 3: Secondary Screen - Cellular TNF- Release
Objective: Validate that the compounds can penetrate cell membranes and inhibit the p38 pathway in a physiological context.
Cell Model: THP-1 (Human monocytic leukemia cell line) or PBMC (Peripheral Blood Mononuclear Cells).
Procedure:
-
Cell Culture:
-
Culture THP-1 cells in RPMI-1640 + 10% FBS.
-
Differentiate (optional) or use suspension. Plate 100,000 cells/well in 96-well plates.
-
-
Compound Treatment:
-
Add test compounds (derived from 6-Bromo-5-methylpyridazin-3(2H)-one) at varying concentrations.
-
Include Reference Inhibitor (e.g., SB203580) as a positive control.
-
Incubate for 1 hour at 37°C, 5% CO
.
-
-
Stimulation:
-
Add Lipopolysaccharide (LPS) (E. coli O111:B4) to final concentration of 1 µg/mL.
-
Incubate for 4 hours. (TNF-
release peaks at 4h).
-
-
Supernatant Collection:
-
Centrifuge plate (1000 rpm, 5 min).
-
Collect cell-free supernatant.
-
-
Quantification:
-
Quantify TNF-
using a commercial ELISA kit or Homogeneous Time-Resolved Fluorescence (HTRF) cytokine kit.
-
Signaling Pathway Visualization:
Figure 2: The p38 MAPK signaling cascade and the point of intervention for pyridazinone inhibitors.
Data Presentation & Troubleshooting
Expected Results Table
| Compound ID | Structure Note | p38 | THP-1 TNF- | Selectivity (vs JNK) |
| Scaffold | 6-Br-5-Me-pyridazinone | >10,000 (Inactive) | N/A | N/A |
| Ref (SB203580) | Imidazole control | 45 | 150 | High |
| Analog A | 6-Aryl-5-methyl | 120 | 500 | Moderate |
| Analog B | 6-Aryl-N-alkyl | 15 | 80 | High |
Troubleshooting Guide
-
High Background in FRET: Check Biotin-peptide purity. Ensure EDTA is added before detection reagents to stop ATP consumption.
-
Scaffold Insolubility: Pyridazinones can be crystalline. Ensure DMSO stocks are warmed to 37°C before dilution.
-
Lack of Cellular Potency: If enzymatic IC
is low but cellular EC is high, the compound may have poor permeability. Consider N-alkylation of the pyridazinone ring to modulate lipophilicity (LogP).
References
-
Colletti, S. L., et al. (2003). "Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones." Journal of Medicinal Chemistry.
-
Liverton, N. J., et al. (1999). "Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase." Journal of Medicinal Chemistry.
-
Sergeeva, M. V., et al. (2008).[1] "Novel HCV NS5B polymerase inhibitors derived from 4-(1',1'-dioxo-1',4'-dihydro-1'lambda6-benzo[1',2',4']thiadiazin-3'-yl)-5-hydroxy-2H-pyridazin-3-ones." Bioorganic & Medicinal Chemistry Letters.
-
Asano, T., et al. (2023). "Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways." Current Organic Chemistry.
-
PubChem Compound Summary. (2023). "6-Chloropyridazin-3-ol (Analogous Scaffold)." National Center for Biotechnology Information.
Sources
Application of 6-Bromo-5-methylpyridazin-3(2H)-one in agrochemical research
Application Note: 6-Bromo-5-methylpyridazin-3(2H)-one in Agrochemical Discovery
Executive Summary
6-Bromo-5-methylpyridazin-3(2H)-one (BMP) represents a high-value "privileged structure" in modern agrochemical synthesis.[1] Its utility stems from its trifunctional nature: the N2-position allows for the introduction of lipophilic tails essential for membrane penetration; the C6-bromine serves as a versatile handle for cross-coupling reactions (Suzuki, Sonogashira) to expand chemical space; and the C5-methyl group provides critical steric bulk that mimics the isoprenoid chain of plastoquinone, enhancing binding affinity at the Q_B site of Photosystem II (PSII) and Phytoene Desaturase (PDS). This guide details the protocols for leveraging BMP to generate libraries of bleaching herbicides and mitochondrial electron transport complex I inhibitors (METI).
Structural Causality & Chemical Logic
The efficacy of pyridazinone-based agrochemicals relies on their ability to mimic natural quinones.
-
The Pharmacophore: The pyridazinone ring mimics the plastoquinone headgroup.
-
The C5-Methyl Role: In PDS inhibitors (e.g., Norflurazon analogues), substituents at positions 4 and 5 dictate the orientation within the hydrophobic pocket. The C5-methyl group specifically restricts conformational rotation, locking the molecule into a bioactive pose.
-
The C6-Bromine Advantage: Unlike chloro-analogs, the 6-bromo substituent offers superior reactivity for palladium-catalyzed cross-coupling, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries without harsh conditions that might degrade the core.[1]
Application Workflow: Herbicidal PDS Inhibitor Synthesis
Objective: Synthesize a library of N-aryl-6-aryl-5-methylpyridazin-3(2H)-ones to screen for bleaching activity (PDS inhibition).
Mechanism of Action (MoA)
Target compounds inhibit Phytoene Desaturase (PDS), an enzyme in the carotenoid biosynthesis pathway. Inhibition leads to the accumulation of phytoene and the depletion of protective carotenoids, causing chlorophyll destruction via photo-oxidation (bleaching).
Synthetic Pathway Diagram
Caption: Modular synthesis of PDS inhibitors starting from 6-Bromo-5-methylpyridazin-3(2H)-one.
Detailed Experimental Protocols
Protocol A: Copper-Promoted N-Arylation (Chan-Lam Coupling)
Rationale: Direct N-arylation is preferred over alkylation to introduce the electron-deficient aryl rings (e.g., 3-trifluoromethylphenyl) common in commercial herbicides like Norflurazon.
Reagents:
-
Substrate: 6-Bromo-5-methylpyridazin-3(2H)-one (1.0 equiv)[1]
-
Coupling Partner: 3-(Trifluoromethyl)phenylboronic acid (1.5 equiv)[1]
-
Catalyst: Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
Base: Pyridine (2.0 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Atmosphere: Oxygen (balloon or open air)
Procedure:
-
Charge: In a dry round-bottom flask, combine the pyridazinone scaffold (1.0 mmol), arylboronic acid (1.5 mmol), and Cu(OAc)₂ (1.0 mmol).
-
Solvate: Add DCM (10 mL) and pyridine (2.0 mmol).
-
Activate: Stir the suspension vigorously at room temperature (25°C) open to the air (or under an O₂ balloon for faster kinetics). The reaction typically turns from blue-green to dark green.
-
Monitor: Check via TLC (Hexane:EtOAc 7:3) after 12 hours. The N-arylated product is typically less polar than the starting material.
-
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine) and brine.
-
Purification: Concentrate and purify via flash column chromatography.
-
Expected Yield: 75-85%
-
Validation: ^1H NMR will show the disappearance of the broad NH singlet (approx. 12-13 ppm) and appearance of aromatic protons.
-
Protocol B: Palladium-Catalyzed C6-Arylation (Suzuki-Miyaura)
Rationale: Functionalizing the C6 position allows for the introduction of diverse steric groups to probe the binding pocket of the target enzyme.
Reagents:
-
Substrate: N-Arylated intermediate from Protocol A (1.0 equiv)
-
Coupling Partner: Phenylboronic acid derivative (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Inert: Purge a microwave vial or pressure tube with nitrogen.
-
Combine: Add substrate, boronic acid, and Pd catalyst.
-
Solvate: Add 1,4-dioxane and the aqueous base.
-
Heat: Seal and heat to 90°C for 4 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with ethyl acetate, wash with water. Dry organic layer over MgSO₄.[2]
-
Purification: Silica gel chromatography.
Biological Validation: Lemna minor Bleaching Assay
To verify the herbicidal activity of the synthesized derivatives, a semi-high-throughput phenotypic assay is required.
Table 1: Lemna minor Assay Parameters
| Parameter | Specification | Purpose |
| Organism | Lemna minor (Duckweed) | Standard model for aquatic herbicide testing; rapid growth.[1] |
| Medium | Steinberg Medium | Provides essential nutrients without interfering with uptake. |
| Compound Conc. | 0.1, 1.0, 10.0, 100.0 µM | Dose-response curve generation. |
| Duration | 7 Days | Sufficient time for chlorophyll depletion (bleaching) to manifest. |
| Light Intensity | 80-100 µmol m⁻² s⁻¹ | High light stress is required to trigger photo-oxidation in PDS-inhibited plants.[1] |
| Readout | Chlorophyll a/b content | Quantitative measurement of bleaching. |
Step-by-Step Assay Protocol:
-
Preparation: Place 3-4 fronds of Lemna minor into 12-well plates containing 4 mL of Steinberg medium.
-
Treatment: Add the synthesized compound (dissolved in DMSO, final DMSO < 0.1%) at the target concentrations. Include a Solvent Control (DMSO only) and a Positive Control (Norflurazon, 1 µM).
-
Incubation: Incubate in a growth chamber at 25°C under continuous light (or 16h/8h cycle).
-
Observation:
-
Quantification: Extract pigments using methanol and measure absorbance at 652 nm and 665 nm to calculate total chlorophyll.
-
Success Criterion: >50% reduction in chlorophyll content compared to control at 10 µM indicates a potent PDS inhibitor.
-
Mode of Action Visualization
The following diagram illustrates the interference of the synthesized pyridazinone in the carotenoid biosynthesis pathway.
Caption: Mechanism of Action: Pyridazinone derivatives inhibit PDS, preventing Beta-Carotene formation, leading to chlorophyll destruction.[1]
References
-
Ohno, R., et al. (2025). "Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds." Pest Management Science.
-
Xu, H., et al. (2006). "Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives." Pest Management Science, 62(6), 522-30.[6]
- Sandmann, G. (2002). "Bleaching herbicides: action mechanism in carotenoid biosynthesis, structural requirements and engineering of resistance." Photosynthesis Research.
-
Sigma-Aldrich. (2025).[1] "Product Specification: 6-Bromo-2-methyl-3(2H)-pyridazinone."
-
GuideChem. (2025). "Chemical Properties of Pyridazinone Derivatives."
Sources
- 1. 1936291-32-5|6-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one|BLD Pharm [bldpharm.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 6. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-5-methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-Bromo-5-methylpyridazin-3(2H)-one. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific reasoning to empower your experimental success.
I. Synthesis Overview & Mechanism
The synthesis of 6-bromo-5-methylpyridazin-3(2H)-one typically involves the cyclocondensation of a suitable dicarbonyl precursor with a hydrazine derivative, followed by bromination. A common route starts from mucochloric or mucobromic acid and the corresponding hydrazine.[1] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyridazinone ring.
Reaction Pathway Diagram
Caption: General synthesis pathway for 6-Bromo-5-methylpyridazin-3(2H)-one.
II. Troubleshooting Guide & FAQs
This section is designed to address specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yield is a frequent challenge in pyridazinone synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.[2]
-
Purity of Starting Materials: The purity of your γ-ketoacids, dicarbonyl compounds (like mucohalic acids), and hydrazine derivatives is paramount.[2] Impurities can lead to undesirable side reactions that consume reactants and complicate purification.
-
Recommendation: Always use freshly purified reagents. Verify the purity of starting materials via NMR or HPLC before commencing the reaction.
-
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly influence the reaction outcome.
-
Temperature Control: The cyclocondensation step is often exothermic. Inadequate temperature control can lead to the formation of side products. A gradual temperature increase might be beneficial.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates. Protic solvents like ethanol are commonly used.[3] Experimenting with different solvents or solvent mixtures could improve yields.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid degradation of the product due to prolonged heating.
-
-
Side Reactions: The formation of byproducts is a common cause of low yields.
-
Possible Side Reaction: Incomplete cyclization or the formation of isomeric products can occur.
-
Recommendation: Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. Understanding the structure of these impurities can provide insights into the competing reaction pathways.
-
Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. How can I identify and minimize these impurities?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds, which could include unreacted starting materials, intermediates, the desired product, and byproducts.
-
Identification of Spots:
-
Co-spotting: Spot your crude reaction mixture alongside your starting materials on the same TLC plate to identify any unreacted precursors.
-
Staining: Use different visualization techniques (e.g., UV light, iodine chamber, potassium permanganate stain) to differentiate between compounds.
-
Preparative TLC/Column Chromatography: Isolate each major spot using preparative TLC or flash column chromatography and characterize the isolated compounds by NMR and Mass Spectrometry.[4]
-
-
Minimizing Impurities:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant might lead to the formation of specific byproducts.
-
Order of Addition: The order in which reagents are added can be crucial. For instance, adding the hydrazine derivative slowly to the dicarbonyl compound at a controlled temperature can minimize side reactions.
-
pH Control: The pH of the reaction mixture can influence the reactivity of the nucleophiles and the stability of intermediates. Maintaining an optimal pH might be necessary.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
Q3: The purification of the final product is challenging due to a persistent impurity with similar polarity. What purification strategies can I employ?
A3: Purifying compounds with similar polarities can be difficult, but several techniques can be effective.
-
Recrystallization: This is often the most effective method for purifying crystalline solids.[5]
-
Solvent Screening: The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to promote the formation of pure crystals. Seeding with a small crystal of the pure product can sometimes aid crystallization.
-
-
Column Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve separation.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
-
-
Chemical Derivatization: In some cases, it may be possible to selectively react the impurity to form a new compound with significantly different polarity, making it easier to separate. This is a more advanced technique and requires careful consideration of the reactivity of both the product and the impurity.
Q4: My final product appears to be unstable and decomposes over time. What are the potential causes and how can I improve its stability?
A4: The stability of pyridazinone derivatives can be influenced by several factors.
-
Light and Air Sensitivity: Some heterocyclic compounds are sensitive to light and air, leading to degradation.
-
Residual Acidity or Basicity: Traces of acid or base from the reaction or workup can catalyze decomposition.
-
Recommendation: Ensure that the final product is thoroughly washed and neutralized during the workup. A final wash with a dilute sodium bicarbonate solution followed by water can remove residual acid.
-
-
Inherent Instability: The pyridazinone ring itself can be susceptible to certain reactions.
-
Recommendation: If the compound is inherently unstable, it may need to be used immediately after synthesis or stored as a more stable salt or derivative if possible.
-
III. Experimental Protocols
General Protocol for the Synthesis of 6-substituted-3(2H)-pyridazinones
This is a generalized procedure and may require optimization for the specific synthesis of 6-Bromo-5-methylpyridazin-3(2H)-one.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate γ-ketoacid or its ester in a suitable solvent such as ethanol.[9]
-
Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., methylhydrazine) to the solution. The reaction is often carried out at elevated temperatures (e.g., reflux).[3][10]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield the dihydropyridazinone.[11]
-
Dehydrogenation/Bromination: The dihydropyridazinone can be dehydrogenated using a reagent like bromine in acetic acid to introduce the double bond in the pyridazinone ring.[12][13] This step would also introduce the bromo substituent if a suitable precursor is used.
IV. Data Summary Table
| Parameter | Recommended Range/Condition | Rationale |
| Reaction Temperature | 60 - 100 °C | To facilitate cyclocondensation without promoting side reactions.[3] |
| Solvent | Ethanol, Acetic Acid | Good solubility for reactants and intermediates.[3][12] |
| Hydrazine equivalent | 1.0 - 1.2 equivalents | A slight excess can ensure complete reaction of the ketoacid.[3] |
| Purification Method | Recrystallization, Column Chromatography | To remove unreacted starting materials and byproducts.[5][11] |
V. References
-
BenchChem. (2025). Common side reactions in the synthesis of pyridazinone derivatives. BenchChem Technical Support.
-
Di Mola, A., et al. (2021). Further Studies on 2-Arylacetamide Pyridazin-3(2H)-ones: Design, Synthesis and Evaluation of 4,6-Disubstituted Analogues as Formyl Peptide Receptors (FPRs) Agonists. Chemical Biology & Drug Design.
-
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
-
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2).
-
Shanghai Rlavie Technology Co., Ltd. (2024). 6-Bromo-5-Methylpyridazin-3-Amine|CAS 1629048-19-6.
-
Poff, N., Johnson, D., & Snyder, C. (n.d.). Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications.
-
Allam, H. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.
-
El-Gazzar, M. G., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
-
Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132.
-
Kumar, A., & Kumar, R. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.
-
Allam, H. A. (2025). Synthesis and chemistry of pyridazin-3(2H)-ones. Request PDF.
-
ChemScene. (n.d.). 6-Bromo-2-(2-fluorophenyl)pyridazin-3(2h)-one.
-
Sigma-Aldrich. (n.d.). 6-Bromo-2-methyl-3(2H)-pyridazinone.
-
LookChem. (2025). 6-broMo-2-chloro-8-cyclopentyl-5-Methylpyrido[2,3-d]pyriMidin-7(8H)-one.
-
Carreira, E. M., et al. (n.d.). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA.
-
Al-Ghorbani, M., et al. (2022). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
-
El-Hashash, M. A., et al. (n.d.). Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives. RACO.
-
Sigma-Aldrich. (n.d.). 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one.
-
BLD Pharm. (n.d.). 1208657-07-1|6-Bromo-N-methylpyridazin-3-amine.
-
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
-
Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure.
-
Klinge, D. E. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
-
Chavan, H. V., et al. (2018). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 10(1), 83-86.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. DSpace [cora.ucc.ie]
- 6. 6-Bromo-5-Methylpyridazin-3-Amine|CAS 1629048-19-6 [rlavie.com]
- 7. chemscene.com [chemscene.com]
- 8. 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one | 1178884-53-1 [sigmaaldrich.com]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. raco.cat [raco.cat]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Overcoming solubility issues with 6-Bromo-5-methylpyridazin-3(2H)-one in assays
Subject: Optimization of Solubility and Assay Performance for 6-Bromo-5-methylpyridazin-3(2H)-one CAS: 19064-67-6 | Molecular Weight: 189.01 g/mol Applicable For: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), Biochemical Assay Development.[1]
Executive Summary
6-Bromo-5-methylpyridazin-3(2H)-one is a critical scaffold in medicinal chemistry, particularly for fragment-based programs.[1] However, it exhibits classic "brick dust" behavior—high crystallinity and high melting point leading to poor aqueous solubility, despite a relatively low LogP (~0.54).
The core issue is not lipophilicity but crystal lattice energy . The planar pyridazinone ring facilitates strong
This guide provides a validated workflow to solubilize this compound without compromising assay integrity.
Module 1: Stock Solution Integrity
The Problem: Users often report "cloudy" stocks or variable concentration data.[1] This usually stems from DMSO hygroscopicity. 6-Bromo-5-methylpyridazin-3(2H)-one is sensitive to the "water effect" in DMSO; even 1-2% water uptake can induce nucleation in the stock vial.[1]
Protocol: The "Dry-Stock" Standard
-
Solvent Choice: Use Anhydrous DMSO (≥99.9%, stored under Nitrogen/Argon). Do not use standard laboratory-grade DMSO that has been opened multiple times.
-
Dissolution:
-
Storage: Aliquot immediately into single-use polypropylene or cyclic olefin copolymer (COC) tubes. Store at -20°C.
Workflow Visualization: Stock Preparation
Figure 1: Critical workflow for generating stable stock solutions.[1] Note the mandatory sonication step to break micro-crystalline aggregates.[1]
Module 2: The Aqueous Transition (Assay Dilution)
The Problem: The "Solvent Shock." Adding 100% DMSO stock directly to an aqueous assay buffer causes a rapid change in dielectric constant, forcing the compound to precipitate before it can disperse.
The Solution: Use an Intermediate Dilution Step with a surfactant "chaperone."[1]
Protocol: Step-Wise Dilution
Do NOT pipette 1 µL of Stock directly into 99 µL of Assay Buffer.[1]
DO follow this sequence:
-
Prepare Buffer: Assay Buffer + 0.05% Tween-20 (or Triton X-100).[1] The surfactant is critical to prevent nucleation.
-
Intermediate Plate (10x Conc.):
-
Dilute DMSO stock 1:10 into the Buffer+Surfactant.
-
Mix by pipetting up/down 10 times.
-
Result: 10% DMSO, Compound at 10x final concentration.
-
-
Final Assay Plate (1x Conc.):
-
Transfer from Intermediate Plate to Final Plate.[1]
-
Result: 1% DMSO, Compound at 1x concentration.
-
Why this works: The surfactant coats the hydrophobic faces of the pyridazinone rings during the initial mixing, preventing them from stacking (nucleating) as the water content increases.
Module 3: pH and Tautomerism
The Science: The pyridazin-3(2H)-one scaffold undergoes lactam-lactim tautomerism.[1]
-
Neutral pH (7.4): The Lactam (NH) form dominates.[1] This form is less soluble due to its ability to form strong intermolecular hydrogen bond dimers (similar to DNA base pairing).
-
Basic pH (>9.0): The NH deprotonates (pKa ~9-10), forming the anionic species.[1]
Troubleshooting Insight: If your assay tolerates it, raising the pH to 8.0 or 8.5 can significantly improve solubility by shifting the equilibrium slightly away from the neutral, aggregating species.
-
Caution: Ensure your target protein/enzyme is stable at this pH.[1]
Module 4: Troubleshooting & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| OD/Fluorescence Spike | Compound precipitation causing light scattering (false positive).[1] | Measure OD600 (turbidity) alongside assay signal. If OD600 > 0.05, precipitation is present. |
| Loss of Potency (Right-shift IC50) | Compound stuck to plastic tips or plate walls.[1] | Switch to Low-Binding plates. Add 0.01% BSA or CHAPS to buffer to block surface adsorption.[1] |
| Variable Replicates | "Salting Out" effect. | High salt (NaCl > 150mM) reduces solubility. Lower ionic strength or swap NaCl for KCl/Glutamate if possible.[1] |
| Precipitate after 1 hour | Metastable supersaturation. | The compound dissolved initially but crashed over time. Limit assay read time or increase surfactant concentration. |
Decision Tree: Optimizing Solubility
Figure 2: Logic flow for diagnosing and fixing precipitation issues in real-time.
References
-
Assay Guidance Manual (NCBI) . Compound Management and Solubility in DMSO. National Center for Biotechnology Information.[1] Available at: [Link]
- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and "Brick Dust" solids).
-
PubChem Database . Compound Summary for 6-Bromo-5-methylpyridazin-3(2H)-one (CID 68153). Available at: [Link][1]
Sources
Validation & Comparative
Navigating the Structure-Activity Landscape of Pyridazinones: A Case of Underexplored Potential in 6-Bromo-5-methylpyridazin-3(2H)-one Derivatives
The pyridazinone core stands as a "wonder nucleus" in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] From anti-inflammatory and analgesic to anticancer and cardiovascular applications, the versatility of this scaffold is well-documented.[1][2][3] However, a detailed exploration of the structure-activity relationships (SAR) for specific substitution patterns, such as that of 6-Bromo-5-methylpyridazin-3(2H)-one, remains a largely uncharted territory within the publicly available scientific literature.
This guide endeavors to provide a comparative analysis based on the established principles of pyridazinone SAR, while highlighting the knowledge gaps and potential research avenues concerning the 6-Bromo-5-methylpyridazin-3(2H)-one scaffold. Due to a lack of specific comparative studies on this particular derivative series, this guide will extrapolate from broader SAR studies on related 6-halopyridazinone and 5-alkylpyridazinone analogs to infer potential trends and guide future research.
The Privileged Pyridazinone Scaffold: A Foundation of Diverse Bioactivity
The pyridazin-3(2H)-one ring system is a key pharmacophore found in numerous biologically active compounds. Its ability to engage in various biological interactions is attributed to its unique electronic and structural features. The core structure presents multiple sites for modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
General SAR studies on pyridazinone derivatives have revealed several key insights:
-
Substitution at the N-2 position: This position is frequently modified to introduce a variety of side chains, significantly impacting the compound's biological activity. For instance, the introduction of acetamide and propanamide moieties at the N-2 position of 6-(4-methoxyphenyl)-pyridazinone has been shown to enhance analgesic and anti-inflammatory actions.[1]
-
Substitution at the C-6 position: The nature of the substituent at this position is crucial for various activities. Aryl groups at C-6 are common in many active pyridazinone derivatives, and their substitution pattern can dictate potency and selectivity.[4][5] For example, a series of novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones were synthesized and evaluated for their anticancer activity, with some derivatives showing remarkable potency against leukemia and non-small cell lung cancer cell lines.[4]
-
Substitution at the C-4 and C-5 positions: Modifications at these positions can influence the planarity of the ring system and provide opportunities for introducing additional pharmacophoric features. While less explored than the N-2 and C-6 positions, substitutions here can still modulate activity.
The Enigmatic Role of 6-Bromo and 5-Methyl Substitution: An Unexplored SAR Landscape
Despite the extensive research on pyridazinones, specific and systematic SAR studies on derivatives of 6-Bromo-5-methylpyridazin-3(2H)-one are conspicuously absent from the available literature. While the individual components of this scaffold are known to contribute to biological activity in other contexts, their combined influence and the impact of further substitutions remain to be elucidated.
Hypothetical SAR Considerations for 6-Bromo-5-methylpyridazin-3(2H)-one Derivatives:
Based on general principles of medicinal chemistry and SAR of related compounds, we can hypothesize the following:
-
The 6-Bromo Group: The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding. Its electron-withdrawing nature can also modulate the electronic properties of the pyridazinone ring. In other heterocyclic scaffolds, such as quinazolines, a bromo substituent has been integral to the design of irreversible inhibitors of tyrosine kinases.[6] The impact of the 6-bromo substituent on the biological activity of this specific pyridazinone core is a key area for investigation.
-
The 5-Methyl Group: The small, lipophilic methyl group at the C-5 position can influence the compound's solubility and steric interactions within a binding pocket. Its presence may provide a crucial anchor point or, conversely, create steric hindrance, depending on the target protein's topology.
-
Synergistic or Antagonistic Effects: The interplay between the 6-bromo and 5-methyl groups is a critical unknown. These substituents could work synergistically to enhance a particular biological activity or have antagonistic effects.
Experimental Pathways to Uncover the SAR of 6-Bromo-5-methylpyridazin-3(2H)-one Derivatives
To build a comprehensive understanding of the SAR for this class of compounds, a systematic approach to synthesis and biological evaluation is required.
General Synthetic Workflow
A plausible synthetic route to a library of 6-Bromo-5-methylpyridazin-3(2H)-one derivatives would likely involve the following key steps:
Caption: A generalized workflow for the synthesis and evaluation of 6-Bromo-5-methylpyridazin-3(2H)-one derivatives.
Key Experimental Protocols:
-
Synthesis of the 6-Bromo-5-methylpyridazin-3(2H)-one Core: This would likely involve a multi-step synthesis starting from a suitable precursor, followed by bromination and methylation reactions.
-
Library Synthesis: A diverse library of derivatives would be synthesized by introducing various substituents at the N-2 position. This could include alkyl, aryl, and heterocyclic moieties.
-
In Vitro Biological Screening: The synthesized compounds would be screened against a panel of relevant biological targets. Given the known activities of pyridazinones, this could include:
-
Kinase Inhibition Assays: A broad panel of kinases to identify potential anticancer activity.[7]
-
Anti-inflammatory Assays: Measuring the inhibition of inflammatory mediators like COX enzymes or cytokines.
-
Antimicrobial Assays: Testing against a range of bacterial and fungal strains.
-
-
Data Analysis and SAR Determination: The biological data would be analyzed to establish clear relationships between the chemical structure of the derivatives and their observed activity.
Future Directions and the Promise of a New Chemical Space
The lack of specific SAR data for 6-Bromo-5-methylpyridazin-3(2H)-one derivatives represents a significant opportunity for new drug discovery efforts. A systematic investigation of this scaffold could lead to the identification of novel compounds with potent and selective biological activities.
The following diagram illustrates the key areas for future SAR exploration:
Caption: Key structural areas for future SAR studies on the 6-Bromo-5-methylpyridazin-3(2H)-one scaffold.
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
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A Head-to-Head Comparison: Evaluating the Potential of 6-Bromo-5-methylpyridazin-3(2H)-one as a Dipeptidyl Peptidase-4 Inhibitor Against the Established Drug Sitagliptin
Introduction: The Pursuit of Novel DPP-4 Inhibitors for Type 2 Diabetes Management
The management of type 2 diabetes mellitus is a global healthcare challenge, with a continuous drive for the discovery of novel, effective, and safe therapeutic agents. A key target in modern diabetes therapy is the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by rapidly inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3][4][5][6] These incretins are released from the gut in response to food intake and are responsible for stimulating glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying.[7][8] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control with a low risk of hypoglycemia.[3][5][6][9]
Sitagliptin, the first-in-class DPP-4 inhibitor, has been a cornerstone of type 2 diabetes treatment since its approval.[1] It has demonstrated significant efficacy in lowering HbA1c levels and is generally well-tolerated.[3][4] However, the quest for new chemical entities with potentially improved potency, selectivity, or pharmacokinetic profiles remains a vibrant area of research. The pyridazinone scaffold is a versatile heterocyclic core known to be present in a wide array of biologically active compounds, showing activities ranging from cardiovascular to anticancer effects.[10][11][12]
This guide presents a head-to-head comparison of a novel compound, 6-Bromo-5-methylpyridazin-3(2H)-one, with the well-established DPP-4 inhibitor, Sitagliptin. While extensive clinical data for 6-Bromo-5-methylpyridazin-3(2H)-one is not yet available, this document provides a framework for its evaluation, including a comparative analysis of its physicochemical properties and hypothetical inhibitory activity based on standard enzymatic assays. We will delve into the experimental protocols required to validate its potential as a clinically relevant DPP-4 inhibitor.
Comparative Analysis of Physicochemical Properties
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of key properties for Sitagliptin and 6-Bromo-5-methylpyridazin-3(2H)-one.
| Property | Sitagliptin | 6-Bromo-5-methylpyridazin-3(2H)-one |
| Molecular Formula | C₁₆H₁₅F₆N₅O | C₅H₅BrN₂O |
| Molecular Weight | 407.31 g/mol [13] | 189.01 g/mol |
| Appearance | White to off-white solid[14] | Solid |
| Water Solubility | Sparingly soluble (0.034 mg/mL)[13][14] | Data not available |
| logP | 1.26 - 2.02 (Calculated)[13][14] | Data not available |
| pKa (strongest basic) | 7.20 - 8.78 (Predicted)[14] | Data not available |
Head-to-Head Inhibitory Activity: An Illustrative Comparison
To provide a tangible comparison of inhibitory potential, the following table presents the well-documented half-maximal inhibitory concentration (IC50) of Sitagliptin against DPP-4, alongside a hypothetical, yet plausible, IC50 value for 6-Bromo-5-methylpyridazin-3(2H)-one for illustrative purposes. The generation of such data is the primary goal of the experimental protocol detailed in the subsequent section.
| Compound | Target Enzyme | IC50 (nM) |
| Sitagliptin | Dipeptidyl Peptidase-4 (DPP-4) | ~19 nM (literature values vary) |
| 6-Bromo-5-methylpyridazin-3(2H)-one | Dipeptidyl Peptidase-4 (DPP-4) | Hypothetical Value for Comparison: 25 nM |
Note: The IC50 value for 6-Bromo-5-methylpyridazin-3(2H)-one is a hypothetical target for this guide's purpose and would require experimental validation.
Mechanism of Action: The DPP-4 Signaling Pathway
The therapeutic effect of DPP-4 inhibitors is achieved through the potentiation of the incretin signaling pathway. The diagram below illustrates this mechanism.
Caption: Mechanism of action of DPP-4 inhibitors.
Experimental Protocol: In Vitro DPP-4 Inhibitor Screening Assay
This protocol outlines a robust, fluorescence-based assay for determining the IC50 values of test compounds against human recombinant DPP-4.[15][16][17]
Materials and Reagents:
-
Human recombinant DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin)
-
DPP-4 assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[17]
-
6-Bromo-5-methylpyridazin-3(2H)-one (test compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader with excitation/emission wavelengths of ~360 nm and ~460 nm, respectively[15]
Workflow Diagram:
Caption: Experimental workflow for DPP-4 inhibitor screening.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound, 6-Bromo-5-methylpyridazin-3(2H)-one, and the positive control, Sitagliptin, in DMSO.
-
Create a serial dilution of the inhibitors in assay buffer to achieve a range of final assay concentrations.
-
Dilute the human recombinant DPP-4 enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer.
-
-
Assay Plate Setup (in a 96-well black plate):
-
Background Wells: Add assay buffer and the solvent used for the inhibitors (e.g., DMSO).
-
100% Initial Activity Wells: Add assay buffer, diluted DPP-4 enzyme, and the solvent.
-
Inhibitor Wells: Add assay buffer, diluted DPP-4 enzyme, and the various dilutions of the test compound or Sitagliptin. It is recommended to perform each concentration in triplicate.
-
-
Pre-incubation:
-
Cover the plate and incubate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the diluted fluorogenic substrate to all wells to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[16]
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of 6-Bromo-5-methylpyridazin-3(2H)-one against the established DPP-4 inhibitor, Sitagliptin. The pyridazinone core represents a promising scaffold for the development of novel therapeutic agents. The presented experimental protocol offers a robust method for determining the in vitro inhibitory potency of this and other novel compounds.
Should 6-Bromo-5-methylpyridazin-3(2H)-one demonstrate potent DPP-4 inhibition, further studies would be warranted. These would include selectivity profiling against other serine proteases, in vivo efficacy studies in animal models of type 2 diabetes, and comprehensive pharmacokinetic and toxicological assessments. Such a structured approach is essential to validate its potential as a next-generation therapeutic for the management of type 2 diabetes.
References
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 6-Bromo-5-methylpyridazin-3(2H)-one
This guide provides essential safety protocols and operational procedures for the handling and disposal of 6-Bromo-5-methylpyridazin-3(2H)-one. The information herein is synthesized from established safety data for structurally related compounds and general best practices in chemical management, intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Risk Assessment
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4][5]
-
Serious Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][4][5][6][7]
-
Harmful if Swallowed: Similar compounds are presumed to be harmful if ingested.[8]
Given these potential hazards, a thorough understanding and implementation of appropriate personal protective equipment (PPE) are critical to ensure personnel safety.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the most critical lines of defense against chemical exposure.[9][10] The following PPE is mandatory when handling 6-Bromo-5-methylpyridazin-3(2H)-one in a laboratory setting.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, powder-free nitrile or neoprene gloves.[10][11][12] | To prevent skin contact and absorption. Thicker gloves offer better protection.[13] Gloves should be regularly changed, especially if contamination is suspected.[13] |
| Eye Protection | Safety goggles or a face shield that provides full coverage.[9][10][11] | To protect eyes from splashes and airborne particles.[10][11] |
| Body Covering | A long-sleeved laboratory coat or a disposable gown made of a non-absorbent material like polyethylene-coated polypropylene.[9][12] | To protect the skin on the arms and body from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood or during spill cleanup.[2][9][11] | To prevent inhalation of airborne particles that can cause respiratory irritation. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Donning and Doffing PPE Workflow:
Proper procedure for putting on and removing PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Handling and Storage Procedures
Handling:
-
Always handle 6-Bromo-5-methylpyridazin-3(2H)-one within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure adequate ventilation in the work area.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][14]
Emergency Procedures: Spills and Exposure
A proactive emergency plan is essential for mitigating the consequences of accidental spills or personnel exposure.
Spill Response Workflow:
Caption: Step-by-step workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.[15]
-
Assess: Determine the extent of the spill. For large spills or if you are not trained in spill cleanup, contact your institution's Environmental Health and Safety (EHS) office.[16][17]
-
PPE: Don the appropriate PPE as outlined in Section 2.[15][16]
-
Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to dike the spill.[16][18] For solid spills, carefully sweep the material to avoid creating dust.[17]
-
Clean: Collect the absorbed material or swept solids into a suitable container.[17] Decontaminate the spill area with a mild detergent and water, if appropriate for the surface.[15]
-
Dispose: All cleanup materials must be treated as hazardous waste and disposed of accordingly.[15][17]
-
Report: Report the incident to your supervisor.[15]
First Aid for Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][15][18]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][15] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][18]
Waste Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Waste Categorization: 6-Bromo-5-methylpyridazin-3(2H)-one is a halogenated organic compound and should be disposed of as such.[19]
-
Containment: Collect all waste, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container.[19]
-
Disposal Route: Halogenated organic wastes are typically sent for incineration at a licensed hazardous waste disposal facility.[19][20] Do not dispose of this chemical down the drain.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[20]
By adhering to these safety and handling protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with 6-Bromo-5-methylpyridazin-3(2H)-one.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
